molecular formula C8H7BrO3 B3146874 Ethanone, 1-(3-bromo-2,4-dihydroxyphenyl)- CAS No. 60990-39-8

Ethanone, 1-(3-bromo-2,4-dihydroxyphenyl)-

Cat. No. B3146874
CAS RN: 60990-39-8
M. Wt: 231.04 g/mol
InChI Key: UHKACIHWWGAFGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Ethanone, 1-(3-bromo-2,4-dihydroxyphenyl)-” is a chemical compound with the molecular formula C8H7BrO3 . It is also known by other names such as Acetophenone, 2’,4’-dihydroxy-; β-Resacetophenone; Resacetophenone; Resoacetophenone; 2,4-Dihydroxyacetophenone; 2’,4’-Dihydroxyacetophenone; 4-Acetylresorcinol; Resorcinol, 4-acetyl-; beta-Resacetophenone; 1- (2,4-Dihydroxyphenyl)ethanone; 1-Acetylbenzene-2,4-diol; 4-Acetyl-1,3-benzenediol .

Scientific Research Applications

Synthesis and Modification

  • Synthesis Using Raw Materials : Zhou Jin-xia (2010) explored the synthesis of a compound using (2,4-dihydroxyphenyl)ethanone and prenyl bromide, optimizing the reaction conditions to achieve a 73% yield (Zhou Jin-xia, 2010).
  • Modification for Fluorescent Probes : T. Fang et al. (2019) demonstrated using 1-(2-Hydroxyphenyl)ethanone as a starting material to create a highly selective and sensitive fluorescent probe for detecting H2S in cells (T. Fang et al., 2019).

Chemical Reactions and Properties

  • α-Monobromination : W. Ying (2011) investigated the selective α-monobromination of various alkylaryl ketones, including 1-(3-bromo-2,4-dihydroxyphenyl)ethanone, using ionic liquids (W. Ying, 2011).
  • Condensation Reactions : V. Moskvina et al. (2015) studied the condensation of 1-(2,4-dihydroxyphenyl)ethanone with N,N-dimethylformamide dimethyl acetal, leading to various heterocyclic compounds (V. Moskvina et al., 2015).

Biological and Medicinal Applications

  • Anti-Inflammatory Activities : N. Ouf et al. (2015) synthesized new thienochromene derivatives from 1-(2,4-dihydroxyphenyl)ethanone and reported their anti-inflammatory activities (N. Ouf et al., 2015).
  • Molecular Docking for Anti-Microbial Properties : Medicharla SRI SATYA et al. (2022) conducted molecular docking studies to assess the anti-microbial properties of Ethanone, 1-(2-hydroxy-5-methyl phenyl), a related compound (Medicharla SRI SATYA et al., 2022).

Physical and Spectroscopic Studies

  • Crystallographic Analysis : P. Jones and I. Mangalagiu (2009) investigated the polymorphism and conformational isomerism in 4-acetylresorcinol, a similar compound, providing insights into its structural characteristics (P. Jones and I. Mangalagiu, 2009).
  • Spectroscopic Investigation of Eu3+ Complex : J. Hanuza et al. (2018) conducted a study on the Eu3+ complex with 1-(2,6-dihydroxyphenyl)ethanone, analyzing its spectroscopic properties and dynamics of excited states (J. Hanuza et al., 2018).

Biochemical Analysis

Biochemical Properties

Ethanone, 1-(3-bromo-2,4-dihydroxyphenyl)- plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit tyrosinase activity, an enzyme crucial in melanin synthesis . Additionally, this compound can act as an antioxidant, interacting with reactive oxygen species and reducing oxidative stress . These interactions highlight its potential in therapeutic applications, particularly in conditions related to oxidative stress and pigmentation disorders.

Cellular Effects

Ethanone, 1-(3-bromo-2,4-dihydroxyphenyl)- affects various cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress response . By modulating these pathways, the compound can alter gene expression and cellular metabolism. For example, its antioxidant properties can lead to the upregulation of genes involved in the detoxification of reactive oxygen species . Furthermore, it can impact cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of Ethanone, 1-(3-bromo-2,4-dihydroxyphenyl)- involves its binding interactions with various biomolecules. It can inhibit enzyme activity by binding to the active site, as seen with tyrosinase . Additionally, its antioxidant properties are attributed to its ability to scavenge reactive oxygen species, thereby preventing oxidative damage to cellular components . These interactions at the molecular level underscore its potential as a therapeutic agent in oxidative stress-related conditions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethanone, 1-(3-bromo-2,4-dihydroxyphenyl)- have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions, maintaining its biological activity over extended periods . Its degradation products can also exhibit biological activity, which may contribute to its overall effects in long-term studies .

Dosage Effects in Animal Models

The effects of Ethanone, 1-(3-bromo-2,4-dihydroxyphenyl)- vary with different dosages in animal models. At lower doses, it has been observed to exert beneficial effects, such as antioxidant activity and enzyme inhibition . At higher doses, it can exhibit toxic effects, including cellular damage and adverse metabolic changes . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.

Metabolic Pathways

Ethanone, 1-(3-bromo-2,4-dihydroxyphenyl)- is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, its interaction with tyrosinase affects melanin synthesis, while its antioxidant properties influence pathways involved in oxidative stress response . These interactions underscore its potential impact on cellular metabolism and overall physiological processes.

Transport and Distribution

The transport and distribution of Ethanone, 1-(3-bromo-2,4-dihydroxyphenyl)- within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence its localization and accumulation within different cellular compartments . Understanding these transport mechanisms is crucial for determining its bioavailability and therapeutic potential.

Subcellular Localization

Ethanone, 1-(3-bromo-2,4-dihydroxyphenyl)- exhibits specific subcellular localization, which can affect its activity and function . It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with specific biomolecules and its overall biological activity.

properties

IUPAC Name

1-(3-bromo-2,4-dihydroxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3/c1-4(10)5-2-3-6(11)7(9)8(5)12/h2-3,11-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHKACIHWWGAFGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)O)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80731123
Record name 1-(3-Bromo-2,4-dihydroxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80731123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

60990-39-8
Record name 1-(3-Bromo-2,4-dihydroxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80731123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Stir 1-(3-bromo-2-hydroxy-4-methoxy-phenyl)-ethanone (20 g, 82 mmol) in dichloromethane (500 mL) at −30° C. under a nitrogen atmosphere. Treat with boron tribromide (30 mL, 318 mmol) and stir over night at room temperature. Pour mixture into cracked ice and stir for 1 hr. Extract twice with dichloromethane, wash organic layers with water, saturated aqueous sodium chloride solution, dry with magnesium sulfate, filter, and evaporate filtrate. Chromatograph residue on silica gel eluting with 2:1 dichloromethane/hexane to provide the title compound (13.8 g, 74% yield) as an off white powder. 1H NMR (CDCl3) δ 13.5 (s, 1H), 7.65 (d, J=8.0 Hz, 1H), 6.62 (d, J=8.0 Hz, 1H), 6.20 (s, 1H), 2.60 (s, 3H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
dichloromethane hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
74%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethanone, 1-(3-bromo-2,4-dihydroxyphenyl)-
Reactant of Route 2
Reactant of Route 2
Ethanone, 1-(3-bromo-2,4-dihydroxyphenyl)-
Reactant of Route 3
Reactant of Route 3
Ethanone, 1-(3-bromo-2,4-dihydroxyphenyl)-
Reactant of Route 4
Reactant of Route 4
Ethanone, 1-(3-bromo-2,4-dihydroxyphenyl)-
Reactant of Route 5
Reactant of Route 5
Ethanone, 1-(3-bromo-2,4-dihydroxyphenyl)-
Reactant of Route 6
Reactant of Route 6
Ethanone, 1-(3-bromo-2,4-dihydroxyphenyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.